molecular formula C18H20FN3O4 B11002353 6-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid

6-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid

Cat. No.: B11002353
M. Wt: 361.4 g/mol
InChI Key: VHUAWZJVIYFITF-UHFFFAOYSA-N
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Description

6-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is a complex organic compound with a molecular formula of C18H20FN3O4 This compound is characterized by the presence of a fluorophenyl group, a pyridazinone ring, and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyridazinone ring. This intermediate is then acylated with hexanoic acid derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the nitro group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets. The fluorophenyl group and pyridazinone ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

IUPAC Name

6-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]hexanoic acid

InChI

InChI=1S/C18H20FN3O4/c19-14-7-4-3-6-13(14)15-9-10-17(24)22(21-15)12-16(23)20-11-5-1-2-8-18(25)26/h3-4,6-7,9-10H,1-2,5,8,11-12H2,(H,20,23)(H,25,26)

InChI Key

VHUAWZJVIYFITF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCCCC(=O)O)F

Origin of Product

United States

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